1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of related quinoline and benzoindolone derivatives involves intricate organic reactions, often employing palladium-catalyzed oxidative carbonylation, Curtius rearrangement, or cascade reactions for complex formations. For example, an effective approach for synthesizing quinoline-4-one derivatives involves palladium-catalyzed cyclization-alkoxycarbonylation of ethynylaniline derivatives, showcasing the complexity and efficiency of modern synthetic methods (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule is often elucidated using X-ray crystallography. For example, coordination polymers and metal-organic frameworks (MOFs) synthesized using quinolinyl-based ligands demonstrate the potential for constructing materials with unique geometries and functionalities, such as gas sensing properties and strong fluorescence emissions (Rad et al., 2016).
Chemical Reactions and Properties
Reactivity studies have shown that quinoline and benzoindolone derivatives can undergo various electrophilic and nucleophilic reactions, including nitration, bromination, and cyclization, leading to diverse functionalized products. These reactions reflect the molecules' versatility in synthetic chemistry for creating novel compounds with potential biological activities (Tolkunov et al., 1995).
Physical Properties Analysis
The physical properties of these compounds, such as luminescent properties, can be significantly influenced by their structural features. Coordination polymers based on quinolinyl ligands have been reported to exhibit interesting optical properties, including fluorescence, which could be explored for sensor applications or in materials science (Luo et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, highlight the adaptability and potential of quinoline and benzoindolone derivatives for further functionalization. The ability to undergo domino reactions, for example, is crucial for the efficient synthesis of complex polycyclic structures, which could have significant implications in pharmaceutical chemistry and materials science (Anders & Langer, 2004).
properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]benzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-20(23-13-5-9-15-6-1-2-11-18(15)23)14-24-19-12-4-8-16-7-3-10-17(21(16)19)22(24)26/h1-4,6-8,10-12H,5,9,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJOPPXSANYSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one |
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